Carbon disulfide

Descripción

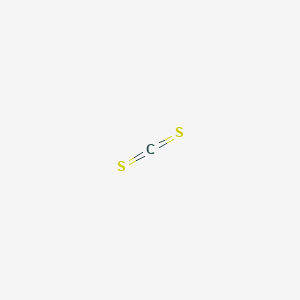

Structure

3D Structure

Propiedades

InChI |

InChI=1S/CS2/c2-1-3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJOPFRUJISHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CS2 | |

| Record name | CARBON DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBON DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0022 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Carbon disulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Carbon_disulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25948-29-2 | |

| Record name | Carbon disulfide, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25948-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6023947 | |

| Record name | Carbon disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbon disulfide appears as a clear colorless to light yellow volatile liquid with a strong disagreeable odor. Flammable over a wide vapor/air concentration range (1%-50%). Vapors are readily ignited; the heat of a common light bulb may suffice. Insoluble in water and more dense than water. Hence sinks in water. Vapors are heavier than air. Used in the manufacture of rayon and cellophane, in the manufacture of flotation agents and as a solvent., Gas or Vapor; Liquid, Colorless to faint-yellow liquid with a sweet ether-like odor. [Note: Reagent grades are foul smelling.] [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to faint-yellow liquid with a sweet ether-like odor., Colorless to faint-yellow liquid with a sweet ether-like odor. [Note: Reagent grades are foul smelling.] | |

| Record name | CARBON DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon disulfide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbon disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/52 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carbon disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBON DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0022 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/574 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon disulfide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0104.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

116 °F at 760 mmHg (EPA, 1998), 46.2 °C, 46 °C, 116 °F | |

| Record name | CARBON DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon disulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/52 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0022 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/574 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon disulfide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0104.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-22 °F (EPA, 1998), -22 °F (-30 °C) (Closed cup), -30 °C c.c., -22 °F | |

| Record name | CARBON DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon disulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/52 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0022 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/574 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon disulfide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0104.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 2160 mg/L at 25 °C, Soluble in water, Slightly soluble in water, Soluble in chloroform; miscible with ethanol, ether, For more Solubility (Complete) data for Carbon disulfide (6 total), please visit the HSDB record page., 2.16 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.2, 0.3% | |

| Record name | CARBON DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon disulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/52 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbon disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBON DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0022 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Carbon disulfide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0104.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.2632 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2632 g/cu cm at 20 °C, Saturated vapor density = 0.08021 lb/cu ft at 70 °C, Relative density (water = 1): 1.26, 1.26 | |

| Record name | CARBON DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon disulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/52 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0022 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/574 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon disulfide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0104.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.67 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.67 (Air = 1), Relative vapor density (air = 1): 2.63, 2.67 | |

| Record name | CARBON DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon disulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/52 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0022 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/574 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

360 mmHg at 77 °F (EPA, 1998), 395.0 [mmHg], 359 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 48, 297 mmHg | |

| Record name | CARBON DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/52 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carbon disulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/52 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0022 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/574 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon disulfide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0104.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Carbon disulfide is normally available both in technical and reagent grades (up to 99.9% pure with a trace benzene contaminant) ..., Impurities: Sulfur compounds. | |

| Record name | Carbon disulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/52 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Mobile ... liquid, Clear, colorless or faintly yellow liquid | |

CAS No. |

75-15-0, 12122-00-8, 12539-80-9 | |

| Record name | CARBON DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon disulfide, ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12122-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbon disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbon disulfide [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbon disulfide cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012539809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbon disulfide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/carbon-disulfide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbon disulfide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbon disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbon disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBON DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S54S8B99E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carbon disulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/52 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbon disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBON DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0022 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/574 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon disulfide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/FF657890.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-167 °F (EPA, 1998), -111.7 °C, -111.6 °C, -111 °C, -169 °F | |

| Record name | CARBON DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon disulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/52 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbon disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBON DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0022 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/574 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon disulfide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0104.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Carbon Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of carbon disulfide (CS₂), with a particular focus on their variation with temperature. The information is curated for professionals in research and development who require precise data for experimental design, process modeling, and safety assessments.

Executive Summary

This compound is a colorless, volatile, and highly flammable liquid with a distinct ether-like odor when pure.[1] Commercially available this compound often has a yellowish tint and a disagreeable odor due to impurities.[1][2] It is a versatile solvent used in the manufacturing of viscose rayon, cellophane, and carbon tetrachloride, and has applications in various organic synthesis processes.[3] A thorough understanding of its physical properties, and their dependence on temperature, is critical for its safe and effective use in industrial and laboratory settings. This guide presents key physical property data in a structured format and outlines the methodologies for their determination.

Physical Properties of this compound

The physical characteristics of this compound are significantly influenced by temperature. The following sections provide quantitative data for its density, viscosity, vapor pressure, and surface tension across a range of temperatures.

Density

The density of this compound decreases with increasing temperature, a typical behavior for liquids.

| Temperature (°C) | Density (g/mL) |

| 15 | 1.27055 |

| 20 | 1.2632 |

| 25 | 1.266 |

| 30 | 1.24817 |

Viscosity

The viscosity of a fluid is a measure of its resistance to flow. For this compound, viscosity decreases as temperature increases.

| Temperature (°C) | Viscosity (mPa·s) |

| -10 | 0.495 |

| 0 | 0.436 |

| 5 | 0.380 |

| 20 | 0.363 |

Source:[5]

Vapor Pressure

This compound is highly volatile, and its vapor pressure increases significantly with temperature. This property is crucial for understanding its flammability and for designing closed systems to handle the liquid.

| Temperature (°C) | Vapor Pressure (mmHg) |

| 0 | 127.0 |

| 10 | 200 |

| 20 | 260 or 297.5 |

| 25 | 353.6 |

| 30 | 430 |

Source:[2]

Surface Tension

Surface tension is the tendency of a liquid to shrink into the minimum surface area possible. The surface tension of this compound decreases as temperature rises.

| Temperature (°C) | Surface Tension (dyn/cm) |

| 0 | 35.3 |

| 20 | 32.3 |

Source:[5]

Experimental Protocols

The accurate determination of the physical properties of liquids like this compound relies on well-defined experimental procedures. Below are detailed methodologies for measuring the key properties discussed in this guide.

Measurement of Density

Method: Pycnometry

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it.

Procedure:

-

Calibration: The pycnometer is first cleaned, dried, and weighed empty (m_pyc). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the excess liquid is wiped off. The filled pycnometer is weighed again (m_pyc+ref). The volume of the pycnometer (V_pyc) can be calculated using the density of the reference liquid.

-

Measurement: The pycnometer is emptied, dried, and then filled with this compound at the desired temperature. The filled pycnometer is weighed (m_pyc+sample).

-

Calculation: The density of the this compound (ρ_sample) is calculated using the formula: ρ_sample = (m_pyc+sample - m_pyc) / V_pyc

Measurement of Viscosity

Method: Falling Sphere Viscometer

This method involves measuring the time it takes for a sphere of known size and density to fall through the liquid under the influence of gravity.

Procedure:

-

A graduated tube is filled with this compound and maintained at a constant temperature.

-

A small sphere of known diameter and density is dropped into the liquid.

-

The time it takes for the sphere to fall between two marked points on the tube is measured.

-

The viscosity of the liquid is then calculated using Stokes' Law, which relates the terminal velocity of the sphere to the viscosity of the fluid, and the densities of the sphere and the fluid.

Measurement of Vapor Pressure

Method: Isoteniscope

An isoteniscope is used to measure the vapor pressure of a liquid as a function of temperature.

Procedure:

-

A sample of this compound is placed in the isoteniscope, which is connected to a manometer and a vacuum pump.

-

The sample is degassed by freezing it and evacuating the apparatus.

-

The isoteniscope is then placed in a temperature-controlled bath.

-

At a given temperature, the pressure in the system is adjusted until the level of the liquid in the U-tube of the isoteniscope is equal, indicating that the vapor pressure of the sample is equal to the pressure in the system.

-

This pressure is then read from the manometer.

Measurement of Surface Tension

Method: Du Noüy Ring Method

This method measures the force required to detach a platinum ring from the surface of the liquid.

Procedure:

-

A clean platinum ring is suspended from a sensitive balance.

-

The ring is lowered until it is in contact with the surface of the this compound.

-

The force required to pull the ring from the surface is measured.

-

The surface tension is then calculated from this force, the diameter of the ring, and a correction factor.

Conclusion

The physical properties of this compound exhibit a clear and predictable dependence on temperature. The data and experimental methodologies presented in this guide are intended to support researchers and professionals in the safe and precise handling and application of this important chemical compound. It is imperative to consult a comprehensive Material Safety Data Sheet (MSDS) for detailed safety precautions before working with this compound due to its high flammability and toxicity.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. This compound | Solvent, Industrial Uses, Toxicity | Britannica [britannica.com]

- 4. 75-15-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound (data page) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Carbon Disulfide from Methane and Sulfur

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of carbon disulfide (CS₂) from methane (B114726) (CH₄) and sulfur (S). It delves into the core aspects of the production process, including the underlying reaction mechanisms, catalytic requirements, and optimal process conditions. Detailed experimental protocols and quantitative data on reaction yields and selectivity are presented to facilitate laboratory-scale synthesis and process optimization. Furthermore, this guide visualizes the industrial production workflow and the fundamental reaction pathway to enhance understanding of this critical industrial chemical's manufacturing process.

Introduction

This compound is a colorless, volatile, and flammable liquid with the chemical formula CS₂. It serves as a crucial raw material and solvent in various industrial applications, including the production of viscose rayon, cellophane, carbon tetrachloride, and agricultural chemicals.[1] The primary industrial method for producing this compound involves the high-temperature reaction of methane, the principal component of natural gas, with sulfur.[2][3] This process has largely replaced the older method of reacting charcoal with sulfur due to its efficiency and scalability.[1]

This guide aims to provide researchers, scientists, and professionals in drug development with a detailed understanding of the synthesis of this compound from methane and sulfur. It covers the fundamental chemistry, process parameters, and practical experimental guidance.

Reaction Stoichiometry and Thermodynamics

The overall chemical reaction for the synthesis of this compound from methane and sulfur can be represented by the following balanced equations, depending on the allotrope of sulfur used:

Using elemental sulfur (S):

CH₄(g) + 4S(l) → CS₂(g) + 2H₂S(g)[4][5]

Using octasulfur (S₈):

2CH₄(g) + S₈(s) → 2CS₂(l) + 4H₂S(g)

The reaction is endothermic and requires high temperatures to proceed at a reasonable rate. The process is typically carried out at temperatures ranging from 500 to 750 °C and pressures between 2 and 13 kg/cm ².[6]

Industrial Production Process

The industrial synthesis of this compound from methane and sulfur is a continuous process that involves several key stages:

-

Feed Preparation: Natural gas, containing a high concentration of methane, is purified and preheated. Liquid sulfur is also heated and vaporized.[3]

-

Reaction: The preheated methane and vaporized sulfur are fed into a reaction furnace, which is often a box-type pyrolysis furnace. The reaction occurs at high temperatures, typically between 550 and 650 °C, and pressures ranging from 400 to 700 kPa.[3] The reaction may be carried out in the presence of a catalyst to improve efficiency.

-

Quenching and Sulfur Removal: The hot gaseous product mixture leaving the reactor is rapidly cooled (quenched) to prevent side reactions. Excess sulfur is condensed and recycled back to the reactor.

-

Product Separation and Purification: The remaining gas stream, containing this compound, hydrogen sulfide (B99878), and unreacted methane, undergoes a series of separation and purification steps. This typically involves condensation, scrubbing, and distillation to isolate pure this compound.[3] The by-product, hydrogen sulfide, is often sent to a Claus plant for conversion back into elemental sulfur.[7]

Experimental Protocols

The following section outlines a general laboratory-scale procedure for the synthesis of this compound from methane and sulfur. This protocol is based on established industrial practices and laboratory studies.

Materials and Equipment

-

Reactants: Methane gas (high purity), elemental sulfur powder.

-

Catalyst (optional): Silica gel or alumina (B75360) pellets.

-

Equipment:

-

High-temperature tube furnace capable of reaching at least 800 °C.

-

Quartz or ceramic reactor tube.

-

Mass flow controllers for methane gas.

-

Syringe pump or other means for controlled sulfur feeding.

-

Condensation train with cold traps (e.g., ice-salt bath or dry ice-acetone bath).

-

Gas chromatograph (GC) for product analysis.

-

Appropriate safety equipment, including a fume hood, gas detectors, and personal protective equipment.

-

Experimental Procedure

-

Reactor Setup: A quartz or ceramic reactor tube is packed with quartz wool. If a catalyst is used, a known amount of the catalyst is packed in the center of the reactor tube, held in place by quartz wool plugs. The reactor tube is then placed inside the tube furnace.

-

System Purge: The entire system is purged with an inert gas, such as nitrogen or argon, to remove any air and moisture.

-

Heating: The furnace is heated to the desired reaction temperature (e.g., 600-750 °C).

-

Reactant Introduction:

-

Methane gas is introduced into the reactor at a controlled flow rate using a mass flow controller.

-

Sulfur is introduced into the preheated zone of the reactor. This can be achieved by heating sulfur powder in a separate vessel and carrying the sulfur vapor into the reactor with an inert gas stream, or by slowly feeding molten sulfur into the reactor using a syringe pump.

-

-

Reaction: The reactants are allowed to react in the hot zone of the furnace for a specified residence time.

-

Product Collection: The gaseous effluent from the reactor is passed through a series of cold traps to condense the this compound and unreacted sulfur. The non-condensable gases, primarily hydrogen sulfide and unreacted methane, are passed through a scrubber or vented to a safe location in a fume hood.

-

Analysis: The collected liquid product is carefully warmed to room temperature and analyzed by gas chromatography to determine the composition and yield of this compound. The off-gases can also be analyzed to determine the conversion of methane.

Quantitative Data

The yield and selectivity of this compound synthesis are highly dependent on the reaction conditions, particularly temperature and the feed ratio of reactants.

Table 1: Effect of Temperature on Methane Conversion and this compound Yield

| Temperature (°C) | Methane Conversion (%) | This compound Yield (%) |

| 500 | Low | Low |

| 600 | Moderate | Moderate |

| 700 | High | High |

| 750 | Very High | High (may decrease due to side reactions) |

Note: The data in this table is generalized from trends reported in the literature. Actual values will vary depending on other process parameters such as pressure, residence time, and catalyst used.

A study on the reformation of sour natural gas (containing H₂S and CH₄) showed that the yield of this compound increases with an increasing H₂S to CH₄ feed ratio up to a ratio of 4.[1]

Reaction Mechanism

The reaction between methane and sulfur at high temperatures is believed to proceed through a free-radical mechanism. A simplified representation of the key reaction steps is as follows:

-

Initiation: Thermal decomposition of sulfur molecules (e.g., S₈) to form reactive sulfur radicals (e.g., •S•). S₈ → 4S₂ S₂ ⇌ 2•S•

-

Propagation:

-

Hydrogen abstraction from methane by a sulfur radical to form a methyl radical (•CH₃) and a hydrosulfide (B80085) radical (•SH). CH₄ + •S• → •CH₃ + •SH

-

Reaction of the methyl radical with sulfur to form thiomethoxy radical (CH₃S•). •CH₃ + S₂ → CH₃S• + •S•

-

Further reactions of intermediates leading to the formation of this compound and hydrogen sulfide.

-

-

Termination: Combination of radicals to form stable products. •CH₃ + •SH → CH₃SH (Methanethiol - a potential intermediate) 2•SH → H₂S + S

Visualizations

Industrial Production Workflow

Caption: Industrial workflow for this compound synthesis.

Simplified Reaction Pathway

Caption: Simplified reaction pathway for CS₂ formation.

Catalysts

While the reaction can proceed non-catalytically at high temperatures, catalysts are often employed to increase the reaction rate and improve selectivity at lower temperatures. Common catalysts include:

The use of catalysts can help to minimize the formation of unwanted byproducts and reduce the energy requirements of the process.

Safety Considerations

This compound is a highly flammable and toxic substance. All experimental work involving this compound should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Methane is also a flammable gas, and appropriate precautions should be taken to prevent the formation of explosive mixtures with air. Hydrogen sulfide is a highly toxic gas, and appropriate gas detection and scrubbing systems should be in place.

Conclusion

The synthesis of this compound from methane and sulfur is a well-established and vital industrial process. A thorough understanding of the reaction chemistry, process parameters, and catalytic effects is essential for the efficient and safe production of this important chemical. This guide has provided an in-depth overview of these aspects, offering valuable information for researchers and professionals working in chemical synthesis and related fields. The provided experimental protocols and quantitative data serve as a foundation for further research and development in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. topblogtenz.com [topblogtenz.com]

- 3. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 4. webqc.org [webqc.org]

- 5. 4 S + CH4 → 2 H2S + CS2 - Balanced equation | Chemical Equations online! [chemequations.com]

- 6. CN1389397A - Production process of CS2 and H2S with mixed natural gas of methane and ethane - Google Patents [patents.google.com]

- 7. dwsim.fossee.in [dwsim.fossee.in]

An In-Depth Technical Guide to Historical Methods of Carbon Disulfide Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods for producing carbon disulfide (CS₂), a crucial solvent and chemical intermediate. The document delves into the foundational charcoal-sulfur process and the subsequent evolution to the more efficient methane-sulfur method. Detailed experimental protocols, quantitative data, and process diagrams are presented to offer a thorough understanding of these historically significant manufacturing techniques.

Introduction

First synthesized in 1796 by Wilhelm August Lampadius, this compound has a long history as a versatile chemical.[1] Its utility as a solvent and a reactant has made it indispensable in various industries, most notably in the production of viscose rayon and cellophane.[2][3] This guide focuses on the two principal historical methods of its synthesis: the reaction of charcoal with sulfur vapor, commonly known as the retort process, and the catalytic reaction of methane (B114726) with sulfur.

Charcoal-Sulfur (Retort) Process

The oldest commercial method for producing this compound involves the high-temperature reaction of carbon, in the form of charcoal, with sulfur vapor.[2] This process, while historically significant, is energy-intensive and has been largely superseded by methods utilizing natural gas.

Reaction Pathway

The fundamental chemical reaction involves the direct combination of carbon and sulfur at elevated temperatures:

C(s) + 2S(g) → CS₂(g)

The reaction is endothermic, requiring a significant input of energy to proceed.

Experimental Protocol: Industrial Retort Method

The industrial production via the retort process can be broken down into the following key steps:

-

Raw Material Preparation: High-quality charcoal, often from hardwood, is used as the carbon source. The charcoal is typically pre-dried to minimize the formation of hydrogen sulfide (B99878) (H₂S) from reactions with moisture.[4] Sulfur is melted in a separate vessel.

-

Vaporization and Reaction: The molten sulfur is vaporized and superheated. This sulfur vapor is then introduced into a heated retort containing a stationary bed of charcoal.[3][5] The retort, historically made of cast iron, is externally heated to maintain a reaction temperature between 750°C and 1000°C.[2]

-

Product Gas Cooling and Condensation: The gaseous mixture exiting the retort, which consists of this compound, unreacted sulfur vapor, hydrogen sulfide, and other impurities like carbonyl sulfide (COS), is passed through a series of condensers.[5] This initial cooling separates the bulk of the unreacted sulfur.

-

Purification: The crude liquid this compound is then subjected to a purification train. This typically includes:

-

Scrubbing: Passing the gas through scrubbers to remove acidic gases like H₂S.

-

Oil Absorption: Using an oil absorber to capture the remaining this compound from the gas stream.[5]

-

Distillation: The crude liquid is finally purified by fractional distillation to separate it from dissolved sulfur and other impurities.[5]

-

Quantitative Data

| Parameter | Value | Reference |

| Reaction Temperature | 750 - 1000 °C | [2] |

| Operating Pressure | Slightly above atmospheric | [5] |

| Yield | Below 90% | [5] |

| Final Purity (after distillation) | >99% (technical grade) | [6] |

Process Visualization

Caption: Experimental workflow for the charcoal-sulfur (retort) process.

Methane-Sulfur Process

By the mid-20th century, the charcoal-based method was largely replaced, particularly in the United States, by a more economical process utilizing natural gas, which is primarily composed of methane (CH₄).[2] This method operates at a lower temperature and offers higher yields.

Reaction Pathway

The overall reaction between methane and sulfur is:

2CH₄(g) + S₈(l) → 2CS₂(g) + 4H₂S(g)

This reaction is typically carried out over a catalyst to improve efficiency and selectivity at lower temperatures.

Experimental Protocol: Catalytic Methane-Sulfur Method

The industrial production of this compound from methane involves the following stages:

-

Feed Preparation and Preheating: Purified natural gas (over 95% methane) is preheated to approximately 250°C.[7] Sulfur is melted and can be mixed with the hot methane gas or introduced separately into the reaction coil.[7] A slight excess of sulfur (around 5%) is often used to promote complete methane conversion and reduce carbon formation.[7]

-

Catalytic Reaction: The mixture of methane and sulfur vapor is passed through a reaction furnace containing a catalyst. The reaction is carried out at temperatures ranging from 500°C to 750°C and pressures of 400 to 700 kPa.[7][8]

-

Catalyst: Common catalysts include silica (B1680970) gel, alumina, and various metal oxides or sulfides.[1] These catalysts are housed in packed, brick-lined reactors connected to the heating coil to provide sufficient residence time for the reaction.[7]

-

-

Product Cooling and Sulfur Separation: The hot gas mixture exiting the reactor is cooled in a sulfur condenser to separate the majority of the unreacted sulfur.[3][7] The gas then passes through a sulfur scrubber for further removal of any remaining sulfur.[3][7]

-

This compound Recovery: The sulfur-free gas stream is then directed to water-cooled condensers to liquefy the this compound.[3][7] Any remaining CS₂ in the gas stream (which is now primarily H₂S) is removed using an oil absorber.[3][7]

-

Purification: The crude this compound is purified through a series of distillation columns to remove low-boiling and high-boiling impurities. A final caustic and water wash may be employed to achieve a high-purity product.[7] The byproduct, hydrogen sulfide, is often routed to a Claus plant to recover elemental sulfur, which can be recycled back into the process.[9]

Quantitative Data

| Parameter | Value | Reference |

| Reaction Temperature | 500 - 750 °C | [8] |

| Operating Pressure | 400 - 700 kPa | [7] |

| Methane to Sulfur Ratio (molar C:S) | 1 : 2-6 (with 5-20% excess S) | [8] |

| Methane Conversion | >90% (often approaching 99.9%) | [9] |

| Final Purity (after distillation) | >99.9% | [10] |

Process Visualization

Caption: Experimental workflow for the catalytic methane-sulfur process.

Signaling/Reaction Pathway Diagram

The core chemical transformations in both processes can be visualized as follows:

Caption: Core reaction pathways for historical CS₂ production methods.

Conclusion

The production of this compound has evolved from the high-temperature, energy-intensive retort process using charcoal and sulfur to a more efficient and higher-yield catalytic process based on natural gas. This progression reflects the broader trends in industrial chemistry towards more economical and controlled synthesis routes. Understanding these historical methods provides valuable context for the development of chemical manufacturing processes and highlights the fundamental principles of industrial chemistry that continue to be relevant today.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Solvent, Industrial Uses, Toxicity | Britannica [britannica.com]

- 3. chemcess.com [chemcess.com]

- 4. sjst.scst.edu.ly [sjst.scst.edu.ly]

- 5. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 8. CN1389397A - Production process of CS2 and H2S with mixed natural gas of methane and ethane - Google Patents [patents.google.com]

- 9. dwsim.fossee.in [dwsim.fossee.in]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction of Carbon Disulfide with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbon disulfide (CS₂), a linear, nonpolar molecule, is a versatile reagent in organic and inorganic synthesis. Despite its simple structure, the carbon atom in CS₂ is highly electrophilic due to the electron-withdrawing nature of the two sulfur atoms. This inherent electrophilicity makes it a prime target for a wide array of nucleophiles, leading to the formation of a diverse range of sulfur-containing compounds.[1][2][3] These reactions are not only of academic interest but also form the cornerstone of significant industrial processes and the synthesis of medicinally important molecules.[4][5][6] This guide provides a comprehensive overview of the core reactions of this compound with various nucleophiles, focusing on reaction mechanisms, quantitative data, detailed experimental protocols, and the synthetic utility of the resulting products.

Core Principle: Nucleophilic Attack on this compound

The fundamental reaction pathway involves the addition of a nucleophile to the electrophilic carbon atom of this compound. This attack disrupts one of the carbon-sulfur double bonds, forming a new bond between the nucleophile and the carbon atom and generating a dithiocarboxylate-type anion. The resulting intermediate is often stabilized by resonance and can be trapped by subsequent reactions, such as alkylation or protonation.

Caption: General mechanism of nucleophilic addition to this compound.

Reactions with N-Nucleophiles: Synthesis of Dithiocarbamates

Primary and secondary amines readily react with this compound to form dithiocarbamate (B8719985) salts.[3][4] This reaction is typically fast and exothermic. The initial addition of the amine to CS₂ forms a zwitterionic intermediate, which is then deprotonated by a second equivalent of the amine to yield the dithiocarbamate salt.[4] Dithiocarbamates are crucial as fungicides, vulcanization accelerators in the rubber industry, and as ligands in coordination chemistry.[6][7] Furthermore, they are valuable intermediates in organic synthesis and have been incorporated into molecules with a range of biological activities, including carbonic anhydrase inhibition.[8]

Quantitative Data: Reaction Kinetics of CS₂ with Amines

The reaction between this compound and amines has been studied kinetically, with the rate being dependent on the amine's structure and basicity. Steric hindrance around the nitrogen atom generally decreases the reaction rate.[9]

| Amine | Concentration (M) | Temperature (K) | Observed Pseudo-First-Order Rate Constant (kₒ, s⁻¹) |

| Monoethanolamine (MEA) | 1 | 298.15 | 0.011 |

| Diethanolamine (DEA) | 1 | 298.15 | 0.077 |

| Morpholine (MRPH) | 1 | 298.15 | 0.339 |

| Piperazine (PZ) | 0.5 | 298.15 | 0.254 |

| N-Methylpiperazine (NMPZ) | 1 | 298.15 | 0.359 |

| N-Hydroxyethylpiperazine (NHEPZ) | 1 | 298.15 | 0.184 |

| Data sourced from Yuksel Orhan et al. (2019).[9][10] |

Experimental Protocol: Synthesis of Sodium Dibutyldithiocarbamate

This protocol describes the synthesis of a dithiocarbamate salt from a secondary amine.

Materials:

-

Dibutylamine (100 mmol, 12.9 g)

-

Sodium hydroxide (B78521) (100 mmol, 4.0 g)

-

This compound (100 mmol, 7.6 g)

-

Methanol (B129727) (175 mL)

-

250 mL two-necked round-bottom flask

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Dropping funnel

Procedure:

-

Set up the 250 mL two-necked flask with a magnetic stir bar and a dropping funnel.

-

Dissolve 4.0 g of sodium hydroxide in 175 mL of pure methanol in the flask.

-

To the stirred solution, add 12.9 g of dibutylamine.

-

Slowly add 7.6 g of this compound dropwise from the dropping funnel to the reaction mixture at room temperature. An exothermic reaction will occur.

-

After the addition of CS₂ is complete, continue stirring the mixture for an additional hour.

-

Allow the reaction mixture to stand overnight.

-

Remove the methanol solvent using a rotary evaporator.

-

The resulting solid is the sodium dibutyldithiocarbamate salt.[7] The product can be purified by recrystallization if necessary.

Reactions with O-Nucleophiles: Synthesis of Xanthates

In the presence of a strong base, such as sodium or potassium hydroxide, alcohols react with this compound to form xanthate salts (O-alkyldithiocarbonates).[4] This reaction is fundamental to the viscose process, which is used for the production of rayon and cellophane from cellulose.[4][6] The alcohol is first deprotonated by the base to form a more potent alkoxide nucleophile, which then attacks the this compound.

Experimental Protocol: Synthesis of Sodium Isobutyl Xanthate

This protocol details the synthesis of a xanthate using the solvent method, which generally provides higher purity and yield compared to older "kneading" methods.[11][12]

Materials:

-

Isobutyl alcohol (1 mol)

-

Sodium hydroxide (1 mol)

-

This compound (1.1 mol)

-